molecular formula C22H25NO6S B2498691 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 2034531-98-9

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2498691
CAS RN: 2034531-98-9
M. Wt: 431.5
InChI Key: NMQXWZJALRATTH-UHFFFAOYSA-N
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Description

The compound "2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one" pertains to a class of organic compounds that have garnered interest for their antimicrobial activities and potential applications in medicinal chemistry. These compounds are synthesized through complex organic synthesis routes and are characterized by their distinct molecular structures and properties.

Synthesis Analysis

The synthesis of related benzylsulfonyl piperidine derivatives involves several key steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009). These compounds are then characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated using density functional theory (DFT) and semi-empirical molecular orbital calculations, providing insights into their geometry, electronic properties, and relative energies in the ground state (Essa & Jalbout, 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative aminocarbonylation-cyclization, to form derivatives with different biological activities. The reactions exhibit significant stereoselectivity, leading to the formation of Z isomers in certain cases, which are then characterized through techniques like X-ray diffraction analysis (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, including their thermal and optical characteristics, have been studied to determine their stability, behavior under different conditions, and potential applications. These analyses often involve thermal gravimetric analysis and other spectroscopic methods to elucidate their structural and electronic properties (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, particularly the antimicrobial activity of benzylsulfonyl piperidine derivatives, have been evaluated against various pathogens. Structure-activity relationship studies reveal that substitutions on the benzhydryl ring and sulfonamide ring significantly influence their antibacterial activity (Vinaya et al., 2009). Additionally, some derivatives have been found to possess wound-healing properties, demonstrating the diverse chemical properties of these compounds (Vinaya et al., 2009).

Scientific Research Applications

Metabolic Pathways in Antidepressant Development

  • Oxidative Metabolism in Antidepressants : A study by (Hvenegaard et al., 2012) investigated the metabolism of Lu AA21004, an antidepressant, and found that it is metabolized into various compounds, including a benzylic alcohol that is further oxidized to benzoic acid. This research contributes to understanding the metabolic pathways of novel antidepressants.

Dual Receptor Antagonism and Serotonin Reuptake Inhibition

  • Advances in Antidepressant Compounds : A series of compounds with potent dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition were identified, as described by (Takeuchi et al., 2003). These compounds, including 1-aryloxy-3-piperidinylpropan-2-ols, show potential in developing new antidepressants beyond SSRIs (Selective Serotonin Reuptake Inhibitors).

Synthesis and Pharmacological Properties in Gastrointestinal Treatments

  • Benzamide Derivatives as Serotonin Receptor Agonists : The study by (Sonda et al., 2004) highlights the synthesis of benzamide derivatives, including benzylsulfonyl derivatives, which have shown potential as selective serotonin 4 receptor agonists. This has implications for developing treatments for gastrointestinal disorders.

Antioxidant and Anticholinesterase Activities

  • Biological Activities of Sulfonyl Hydrazones : A study by (Karaman et al., 2016) focuses on the synthesis of sulfonyl hydrazones with piperidine derivatives. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, demonstrating potential medicinal applications.

Antibacterial Properties in Agricultural Pathogens

  • Antimicrobial Activity Against Plant Pathogens : The research by (Vinaya et al., 2009) on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlights their significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting agricultural applications.

Neuropharmacological Potential in CNS Disorders

  • 5-HT7 Receptor Antagonists with Psychotropic Properties : (Zajdel et al., 2015) explored arylsulfonamide derivatives of (aryloxy)ethylpiperidines as highly potent 5-HT7 receptor antagonists. Their findings highlight the potential of these compounds in developing treatments for central nervous system disorders.

Synthesis and Antibacterial Evaluation

  • N-Substituted Derivatives for Antibacterial Study : A study by (Patel & Agravat, 2007) synthesized various N-substituted derivatives, showing moderate to significant antibacterial activities. This indicates potential applications in developing new antibacterial agents.

Efficient Chemical Synthesis Techniques

  • Oxidation of Primary Alcohols to Aldehydes : Research by (Einhorn et al., 1996) demonstrated an efficient method for oxidizing primary alcohols to aldehydes, important in various synthetic processes in medicinal chemistry.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylsulfonylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6S/c1-16(29-18-7-8-20-21(13-18)28-15-27-20)22(24)23-11-9-19(10-12-23)30(25,26)14-17-5-3-2-4-6-17/h2-8,13,16,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQXWZJALRATTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one

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